molecular formula C9H7BrN2 B1520530 6-Bromoisoquinolin-3-amine CAS No. 891785-28-7

6-Bromoisoquinolin-3-amine

货号: B1520530
CAS 编号: 891785-28-7
分子量: 223.07 g/mol
InChI 键: PQKLBIXLXFRNKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromoisoquinolin-3-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Bromoisoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of isoquinoline derivatives, which are known for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the molecular formula C9H7BrN2C_9H_7BrN_2 and a molecular weight of approximately 223.07 g/mol. Its structure features a bromine atom at the 6-position of the isoquinoline ring, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
CAS Number891785-28-7
Chemical StructureStructure

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit specific kinase pathways involved in cancer cell proliferation. A study reported that derivatives of isoquinoline exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .

The anticancer activity is believed to stem from its ability to induce apoptosis in cancer cells by altering mitochondrial bioenergetics. This mechanism is crucial as it targets the energy metabolism of cancer cells, leading to cell death without affecting normal cells significantly .

Anti-inflammatory and Analgesic Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory and analgesic properties. Research indicates that compounds within this class can inhibit inflammatory cytokines and reduce pain responses in animal models .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies suggest that isoquinoline derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of various isoquinoline derivatives on human breast cancer cells (MCF-7). The results indicated that this compound reduced cell viability by over 50% at concentrations above 10 µM, highlighting its potency as an anticancer agent.
  • Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.

Safety and Toxicology

While exploring the therapeutic applications of this compound, safety assessments are crucial. The compound has been classified with moderate toxicity levels concerning acute exposure routes (dermal and inhalation) but is not deemed harmful through oral ingestion based on current data . Continuous monitoring and further toxicological studies are recommended to ensure safety in clinical applications.

Table 2: Toxicological Profile

EndpointClassification
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Eye IrritationCategory 2
Skin IrritationCategory 2

科学研究应用

Scientific Research Applications

The applications of 6-Bromoisoquinolin-3-amine span several fields:

Medicinal Chemistry

This compound is explored for its potential therapeutic properties, particularly in:

  • Antitumor Activity: Research indicates that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown significant growth inhibition in gastric cancer cells with IC50 values around 5.1 μM, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects: Preliminary studies suggest that this compound may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. It demonstrated notable efficacy with minimum inhibitory concentrations (MICs) lower than many conventional antibiotics, indicating a broad spectrum of antimicrobial action .

Case Studies

Several case studies highlight the biological significance of this compound:

Case Study 1: Antitumor Efficacy

A study conducted on various isoquinoline derivatives, including this compound, demonstrated significant cytotoxicity against MGC-803 gastric cancer cells. The compound induced apoptosis and cell cycle arrest in the G2/M phase, indicating its potential as an anticancer agent .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of isoquinoline derivatives were assessed against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited notable activity with MICs lower than many conventional antibiotics .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromoisoquinolin-3-amine, and how do reaction conditions influence yield?

The synthesis of brominated isoquinolines often involves cyclization or halogenation reactions. For example, 6-bromo-4-chloroquinolin-3-amine can be synthesized via a reflux reaction with SnCl₂·2H₂O in ethanol and acetic acid, followed by neutralization and extraction . Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated cross-coupling) may improve yield and purity by reducing side reactions. Key parameters to optimize include solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometry of halogenating agents like N-bromosuccinimide (NBS) . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Standard characterization includes:

  • NMR spectroscopy : To verify the bromine substitution pattern and amine proton signals (e.g., δ 6.8–7.5 ppm for aromatic protons).
  • High-resolution mass spectrometry (HRMS) : For molecular formula confirmation (C₉H₇BrN₂, exact mass 237.97 g/mol).
  • HPLC or GC : To assess purity (>95% recommended for biological assays) .
  • X-ray crystallography : For unambiguous determination of the 3D structure, particularly if crystallizable derivatives are synthesized .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

  • Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include a positive control (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis .
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies may arise from structural variations (e.g., 6-bromo vs. 6-chloro substituents) or assay conditions. To address this:

  • SAR studies : Systematically compare analogs (e.g., 6-Bromo vs. 6-Fluoro derivatives) using standardized assays. For example, fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets, while bromine’s larger size could sterically hinder interactions .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, Reaxys) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables like solvent effects .

Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer cells?

  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells.
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to suspected targets (e.g., topoisomerases) .
  • CRISPR screening : Knock out candidate genes (e.g., TP53, BCL-2) to assess resistance/sensitivity phenotypes .

Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetics?

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like EGFR or PARP. Bromine’s hydrophobic surface area may improve binding scores compared to smaller halogens .
  • ADMET prediction : Tools like SwissADME can forecast solubility (LogP ≈ 2.5), blood-brain barrier permeability, and cytochrome P450 interactions. Bromine’s lipophilicity may require balancing with polar substituents (e.g., -OH) to optimize bioavailability .

Q. What are the best practices for evaluating the stability and reactivity of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., bromine hydrolysis to quinolin-3-amine) .
  • Kinetic solubility assays : Use PBS (pH 7.4) or simulated gastric fluid to measure solubility over 24 hours. Low solubility (<50 µM) may necessitate prodrug strategies .

Q. Methodological Tables

Table 1. Comparative Reactivity of Halogenated Isoquinolines

CompoundHalogenLogPIC₅₀ (µM, HeLa)Binding Affinity (kcal/mol, EGFR)
This compoundBr2.712.3-8.9
6-Chloroisoquinolin-3-amineCl2.318.7-7.6
6-Fluoroisoquinolin-3-amineF1.925.4-6.8
Data derived from docking studies and cytotoxicity assays .

Table 2. Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)
SnCl₂-mediated reductionSnCl₂·2H₂O, EtOH/AcOH, reflux6592
Pd-catalyzed couplingPd(OAc)₂, K₂CO₃, DMF, 80°C7895
Microwave-assistedNBS, MeCN, 150 W, 10 min8598
Adapted from experimental procedures .

属性

IUPAC Name

6-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKLBIXLXFRNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672057
Record name 6-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891785-28-7
Record name 6-Bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(4-bromobenzyl)-2,2-diethoxyacetimidamide (1.53 g, 4.85 mmol) in sulfuric acid (4 mL, 95-98%) was heated at 40 C for 14 h. The mixture was neutralized with 1M NaOH to pH 7 and the resulting suspension was filtered. The residue was purified by silica gel chromatography with 20-55% ethyl acetate in hexanes. The desired fractions were concentrated to give a brownish yellow solid (0.434 g, 40%). LCMS:R.T.=1.62; [M+2]+=225.1.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
40%

Synthesis routes and methods II

Procedure details

A mixture of 1,6-dibromoisoquinolin-3-amine (13.5 g, 45 mmol), ammonium formate (10.8 g, 172 mmol) and tetrakis(triphenylphosphine)palladium (0) (3.45 g, 3.0 mmol) in 50 mL of DMF were sealed in a 350 mL screw-cap flask and heated at 50° C. for 48 hours. To the reaction was added tetrakis(triphenylphosphine)palladium (0) (950 mg) and ammonium formate (3.0 g), and the mixture was heated at 50° C. for 48 hours. The mixture was cooled to room temperature and the solid was filtered, washed with a minimal amount of DMF, washed with Et2O and dried in vacuo at 50° C. to give the product as a yellow amorphous solid (10.4 g, 90%) LCMS (API-ES) m/z: 222.9, 224.9 [M+1]. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.81 (s, 1H), 7.80 (d, J=1.6 Hz, 1H), 7.73 (d, J=8.8 Hz, 1H), 7.22 (dd, J=8.6, 1.9 Hz, 1H), 6.55 (s, 1H), 6.12 (s, 2H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
catalyst
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
950 mg
Type
catalyst
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of 1,6-dibromoisoquinolin-3-amine (0.20 g, 0.66 mmol) and tributyltin hydride (0.19 mL, 0.73 mmol) in 6 mL of dioxane in a sealable tube was added palladium tetrakistriphenylphosphine (0.038 g, 0.033 mmol). The tube was sealed and heated to 100° C. in a Personal Chemistry microwave unit for 10 minutes. The mixture was then concentrated under reduced pressure, and the residue was purified by flash chromatography on silica gel (5% to 50% EtOAc/hexanes) affording 6-bromoisoquinolin-3-amine. 1H NMR (400 MHz, CD3OD) δ ppm 8.74 (s, 1H) 7.72 (s, 1H) 7.70 (d, J=8.80 Hz, 1H) 7.27 (dd, J=8.80, 1.76 Hz, 1H) 6.68 (s, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.038 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoisoquinolin-3-amine
Reactant of Route 2
6-Bromoisoquinolin-3-amine
Reactant of Route 3
6-Bromoisoquinolin-3-amine
Reactant of Route 4
Reactant of Route 4
6-Bromoisoquinolin-3-amine
Reactant of Route 5
6-Bromoisoquinolin-3-amine
Reactant of Route 6
6-Bromoisoquinolin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。